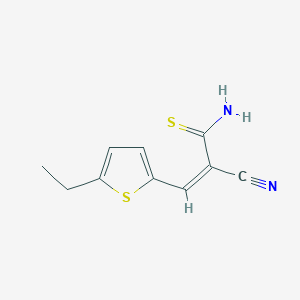
2-cyano-3-(5-ethyl-2-thienyl)-2-propenethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(5-ethyl-2-thienyl)-2-propenethioamide is a useful research compound. Its molecular formula is C10H10N2S2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.02854067 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochromic Properties
Research on thieno[3,2-b]thiophene derivatives indicates their potential in electrochromic applications. Functionalization with electron-withdrawing groups, such as cyano groups, has been shown to modify the electronic properties of conjugated polymers, leading to materials with rapid color change capabilities and high contrast in electrochromic devices. The modification of thieno[3,2-b]thiophene structures to include electron-deficient side groups can result in materials with promising electrochromic performance, including fast response times and high contrast and coloration efficiency, especially in the near-infrared region. This suggests a potential application of similar compounds in developing new electrochromic materials and devices (Shan Shao et al., 2017).
Solar Cell Applications
The structural modification of organic sensitizers for solar cell applications is another significant area of research. Incorporating electron-withdrawing groups like cyano groups into the molecular structure of organic sensitizers can enhance their photovoltaic performance. These modifications can lead to increased incident photon-to-current conversion efficiency, indicating the potential of such compounds in improving the efficiency of dye-sensitized solar cells. The design and synthesis of novel organic sensitizers that incorporate elements like 2-cyano-3-(5-ethyl-2-thienyl)-2-propenethioamide can contribute to the development of high-performance solar energy conversion devices (Sanghoon Kim et al., 2006).
Heterocyclic Synthesis and Biological Activities
The utility of α,β-unsaturated nitriles, such as this compound, in the synthesis of heterocyclic compounds has been explored. These compounds can undergo reactions leading to the formation of various heterocyclic derivatives with potential biological activities. The ability to generate novel pyridine and thieno[2,3-b]pyridine derivatives through reactions involving arylmethylenecyanothioacetamide showcases the versatility of such compounds in synthesizing new chemical entities that could be screened for various biological activities (G. Elgemeie et al., 1988).
Organic Electronics and Charge Transport
In the field of organic electronics, the modulation of charge carriers through molecular engineering has been a topic of interest. The incorporation of cyano groups into the molecular backbone of semiconducting polymers, similar to this compound, can significantly influence their optoelectronic properties. Such modifications can lead to the development of high mobility organic field-effect transistors (OFETs) by altering the majority charge carrier from hole to electron. This demonstrates the potential of structurally similar compounds in tuning the electronic properties of materials for applications in organic electronics (Hee su Kim et al., 2017).
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-2-8-3-4-9(14-8)5-7(6-11)10(12)13/h3-5H,2H2,1H3,(H2,12,13)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSBSALAZSKZBQ-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(/C#N)\C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide](/img/structure/B5575395.png)
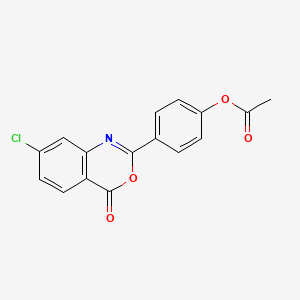
![5-Ethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B5575409.png)
![(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5575414.png)
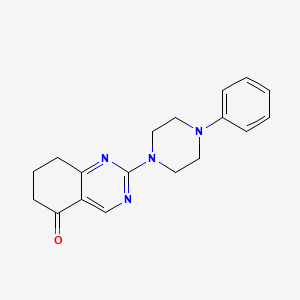
![5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5575421.png)
![4-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B5575423.png)
![2-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B5575441.png)
![4-[2-(4-chlorophenoxy)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5575449.png)
![8-fluoro-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5575460.png)
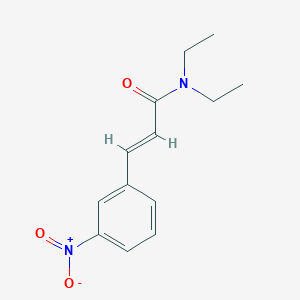
![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575487.png)
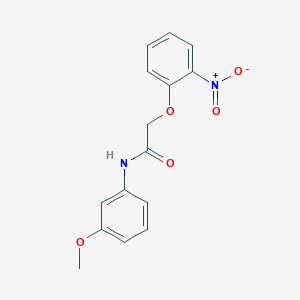
![3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B5575498.png)
